molecular formula C7H6OS B036877 4H-Cyclopenta[b]thiophen-6(5H)-one CAS No. 5650-52-2

4H-Cyclopenta[b]thiophen-6(5H)-one

Cat. No. B036877
CAS RN: 5650-52-2
M. Wt: 138.19 g/mol
InChI Key: QHZITEHQKWPDJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4H-Cyclopenta[b]thiophen-6(5H)-one and its derivatives involves multi-step chemical reactions, focusing on achieving high purity and yield. A notable example is the synthesis and characterization of liquid crystals based on this core structure, demonstrating the importance of the 4H-cyclopenta[b]thiophene skeleton in achieving high birefringence and large dielectric anisotropy in liquid crystals (Wan Danyang et al., 2020). Another approach involves the synthesis of cyclopentathiophenacetic acid derivatives, highlighting the reactivity of the compound in creating bicyclic systems with potential biological activities (A. Jilale et al., 1993).

Molecular Structure Analysis

The molecular structure of 4H-Cyclopenta[b]thiophen-6(5H)-one derivatives has been extensively studied, demonstrating the compound's ability to form stable configurations with beneficial electronic properties. For instance, the molecular conformation and crystal structure analysis of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reveal insights into its stability and potential applications (Jaismary G. B. de Oliveira et al., 2012).

Chemical Reactions and Properties

4H-Cyclopenta[b]thiophen-6(5H)-one participates in various chemical reactions, leading to a wide range of derivatives with diverse properties. The compound's reactivity has been exploited to synthesize novel materials with specific functionalities, such as helicene and helicene-like compounds, which exhibit unique photophysical properties due to their cyclopenta[b]thiophene skeleton (K. Uematsu et al., 2018).

Physical Properties Analysis

The physical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one derivatives, such as birefringence and dielectric anisotropy, are crucial for their application in liquid crystal displays and other electronic devices. The introduction of the 5,6-dihydro-4H-cyclopenta[b]thiophene core unit into phenyl-tolane type liquid crystals has been shown to expand the mesophase range and increase the birefringence and dielectric anisotropy, offering an alternative option for high-performance phenyl-tolanes (Danyang Wan et al., 2021).

Chemical Properties Analysis

The chemical properties of 4H-Cyclopenta[b]thiophen-6(5H)-one and its derivatives, such as their electrochemical behavior and solvatochromism, are pivotal for their utilization in optoelectronic applications. Research into cyclometalated complexes of thiophenolate chromophores based on this structure has provided insights into their electrochemical and photophysical characteristics, underlining the potential of these materials in developing new optoelectronic devices (J. Schneider et al., 2009).

Scientific Research Applications

Organometallic Chemistry

4H-Cyclopenta[b]thiophen-6(5H)-one derivatives have been studied for their applications in organometallic chemistry, particularly in the synthesis of σ-element-substituted cyclopenta[b]thiophene derivatives. Reactions with various electrophilic reagents have yielded compounds with potential applications in materials science and catalysis due to their unique electronic and steric properties. The specific regioselectivity observed in these reactions highlights the potential of 4H-cyclopenta[b]thiophen-6(5H)-one derivatives for designing new organometallic compounds with tailored properties (Kissounko et al., 2000).

Liquid Crystal Research

The core unit of 5,6-dihydro-4H-cyclopenta[b]thiophene has been utilized to design and synthesize novel nematic liquid crystals. This research demonstrated that the introduction of the cyclopenta[b]thiophene skeleton can significantly enhance the birefringence (Δn) and dielectric anisotropy (Δe) of liquid crystals, making them suitable for advanced display technologies. The findings suggest that cyclopenta[b]thiophene-based liquid crystals could provide a basis for high-performance liquid crystal displays with improved optical and electrical properties (Wan Danyang et al., 2020).

Antitumor Agents

A series of cyclopenta[c]thiophene derivatives have been synthesized and evaluated for their potential as antitumor agents. This research identified several compounds within the series that exhibit cytotoxicity, particularly against leukemia cell lines. These findings highlight the potential of cyclopenta[b]thiophene derivatives in the development of new chemotherapeutic agents (Patrick Dallemagne et al., 2002).

Photovoltaic Applications

The synthesis and characterization of bridged bithiophene-based conjugated polymers, incorporating the 4H-cyclopenta[2,1-b:3,4-b′]dithiophene unit, have been explored for photovoltaic applications. These polymers exhibit low band gaps and have been identified as promising materials for use in organic solar cells due to their ability to absorb a wide spectrum of light and facilitate efficient charge transport. Such research contributes to the development of more efficient and cost-effective solar energy harvesting technologies (Chiu-Hsiang Chen et al., 2010).

properties

IUPAC Name

4,5-dihydrocyclopenta[b]thiophen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-6-2-1-5-3-4-9-7(5)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZITEHQKWPDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311299
Record name 4H-Cyclopenta[b]thiophen-6(5H)-one
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Cyclopenta[b]thiophen-6(5H)-one

CAS RN

5650-52-2
Record name 4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one
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Record name 5650-52-2
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Record name 4H-Cyclopenta[b]thiophen-6(5H)-one
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Record name 4H,5H,6H-cyclopenta[b]thiophen-6-one
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Synthesis routes and methods I

Procedure details

To a solution of 1-(thiophen-2-yl)-prop-2-en-1-one (8.5 g; 62 mmoles) of Example 1b in 1,2-dichloroethane (47 mL) a solution of sulphuric acid (47 mL) is added dropwise at room temperature. The mixture is then heated to 80° C. for 75 minutes. Then cooling to room temperature is carried out and the cooled liquid mass is poured in an ice bath. An extraction with dichloromethane (2×20 mL) is then carried out and the organic phase washed with a 5% NaHCO3 solution, anhydrified with sodium sulphate, filtered and concentrated under vacuum. The obtained residue is purified by chromatography on silica gel with a ligroin/ethyl acetate mixture (elution gradient from 10% to 80% ethyl acetate). After solvent removal 2.4 g of 4H-cyclopenta[b]thiophen-6(5H)-one are isolated (yellow solid; yield 28%). Rf=0.54 (ligroin/ethyl acetate 9/7 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.89 (d, 1H, ArH), 7.05 (d, 1H, ArH), 3.01 (m, 4H, CH2); 13C NMR (CDCl3) δ (ppm): 197.3, 169.0, 141.2, 140.5, 124.0, 41.2, 24.0 FT-IR (film) νmax: 3063.8, 1668.5, 1419.1, 1248.1, 960.7, 749.8 cm−1.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
[Compound]
Name
ligroin ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of P2O5 (25.4 g, 179.0 mmol) in methanesulfonic acid (100 mL) was added 3-(thiophen-3-yl)propanoic acid (5.0 g, 32.0 mmol) and the reaction was stirred at room temperature for 1 h. At completion, the reaction was concentrated and the residue was purified by flash chromatography (20-30% EtOAc/hexane eluent) to give 4H-cyclopenta[b]thiophen-6(5H)-one (1.34 g, 30% yield) as a brown solid. 1H NMR (300 MHz, MeOH) δ ppm 8.14 (d, J=4.8 Hz, 1H), 7.17 (d, J=4.8 Hz, 1H), 2.94-3.15 (m, 4H); MS (EI) m/z=139.2 [M+1]+.
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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